2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol is a complex organic compound that features a benzothiazole ring fused with a phenol group and a substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol typically involves a multi-step process:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base such as potassium hydroxide.
Substitution Reaction: The benzothiazole derivative is then subjected to a substitution reaction with 4-aminophenol to introduce the phenol group.
Schiff Base Formation: Finally, the compound is formed by reacting the substituted benzothiazole with 3-chloro-4-methoxybenzaldehyde under acidic conditions to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the benzothiazole ring is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol exerts its effects is largely dependent on its interaction with biological targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The Schiff base moiety can also form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Lacks the Schiff base moiety and the substituted aniline group.
4-(1,3-Benzothiazol-2-yl)aniline: Lacks the phenol group and the Schiff base moiety.
2-(1,3-Benzothiazol-2-yl)-4-aminophenol: Lacks the substituted aniline group.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}phenol lies in its combination of a benzothiazole ring, a phenol group, and a Schiff base moiety. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15ClN2O2S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[(3-chloro-4-methoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-19-9-6-13(10-16(19)22)12-23-14-7-8-18(25)15(11-14)21-24-17-4-2-3-5-20(17)27-21/h2-12,25H,1H3 |
InChI Key |
MJFWCOVVNCVQFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.